molecular formula C10H10N2O B055851 6-Methoxyquinolin-2-amine CAS No. 119990-33-9

6-Methoxyquinolin-2-amine

Cat. No.: B055851
CAS No.: 119990-33-9
M. Wt: 174.2 g/mol
InChI Key: IADRCPCBGGCJKR-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-2-amine is an organic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

Future Directions

The future research directions for 6-Methoxyquinolin-2-amine and other quinoline derivatives could involve exploring their potential biological and pharmaceutical activities. This includes their potential use as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-2-amine typically involves the functionalization of quinoline derivatives. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . Other methods include the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Comparison with Similar Compounds

Uniqueness: 6-Methoxyquinolin-2-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, improving cell membrane permeability, while the amine group allows for further functionalization and interaction with biological targets .

Properties

IUPAC Name

6-methoxyquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADRCPCBGGCJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280365
Record name 6-methoxyquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119990-33-9
Record name 6-methoxyquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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